5-fluoroisoquinolin-1(2H)-one
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Overview
Description
5-Fluoroisoquinolin-1(2H)-one: is a heterocyclic compound that belongs to the class of isoquinolinones. It is characterized by the presence of a fluorine atom at the 5-position of the isoquinolinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Oxidation: The 5-fluoroisoquinoline is then oxidized to form this compound.
A common method for the oxidation step involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Higher oxidation state derivatives of this compound.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
5-Fluoroisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the fluorine atom at the 5-position.
5-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom instead of fluorine at the 5-position.
5-Bromoisoquinolin-1(2H)-one: Contains a bromine atom instead of fluorine at the 5-position.
Uniqueness
The presence of the fluorine atom in 5-fluoroisoquinolin-1(2H)-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate compared to its non-fluorinated or differently halogenated analogs.
Properties
IUPAC Name |
5-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXBOQZFZCUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623861 |
Source
|
Record name | 5-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410086-25-8 |
Source
|
Record name | 5-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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